molecular formula C8H6N4O2 B11907327 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11907327
M. Wt: 190.16 g/mol
InChI Key: NNXZCNHGHUTNBW-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological pathways. The pyrazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions, affecting the compound’s overall activity .

Comparison with Similar Compounds

  • 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

Comparison: 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in coordination chemistry and material science .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-pyrazin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H,(H,13,14)

InChI Key

NNXZCNHGHUTNBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=NC=CN=C2

Origin of Product

United States

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